2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol
Description
Historical Development of Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine scaffold represents one of the most extensively studied bicyclic heterocyclic systems in modern medicinal chemistry. The historical development of this chemical framework traces back to the early twentieth century, when Ortoleva first synthesized a monosubstituted 1H-pyrazolo[3,4-b]pyridine in 1908 through treatment of diphenylhydrazone and pyridine with iodine. This pioneering work established the foundation for subsequent investigations into the structural diversity and synthetic accessibility of pyrazolo[3,4-b]pyridine derivatives.
Following Ortoleva's initial discovery, Bulow significantly advanced the field in 1911 by synthesizing three N-phenyl-3-methyl substituted derivatives, utilizing 1-phenyl-3-methyl-5-amino-pyrazole as the starting material in combination with 1,3-diketones in glacial acetic acid. This synthetic approach demonstrated the versatility of pyrazole-based precursors in constructing the bicyclic pyrazolo[3,4-b]pyridine framework and established a widely used synthetic strategy that continues to influence contemporary research methodologies.
The structural complexity of pyrazolo[3,4-b]pyridines is further enhanced by their ability to exist in two distinct tautomeric forms: the 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines. Advanced molecular modeling studies using AM1 calculations have conclusively demonstrated the greater thermodynamic stability of the 1H-tautomer, with a stability difference of 37.03 kilojoules per mole compared to the 2H-form. This fundamental understanding of tautomeric preferences has proven crucial for predicting the behavior and reactivity patterns of pyrazolo[3,4-b]pyridine derivatives in various chemical environments.
Contemporary research has documented more than 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives, which are referenced in over 5,500 scientific publications and 2,400 patents. This extensive body of literature reflects the continued interest in this scaffold across multiple research domains, particularly in medicinal chemistry where these compounds have demonstrated remarkable versatility as pharmacological agents.
Significance of Trifluoromethyl-Substituted Heterocycles
The incorporation of trifluoromethyl groups into heterocyclic structures represents a paradigm shift in contemporary medicinal chemistry, fundamentally altering the physiochemical and biological properties of organic molecules. Trifluoromethyl substituents exert profound influences on molecular lipophilicity, acidity, hydrogen bonding capabilities, and metabolic stability, making them indispensable tools for pharmaceutical optimization. The unique electronic and steric properties of the trifluoromethyl group have established it as one of the most valuable functional groups for modulating molecular behavior in biological systems.
The strategic importance of trifluoromethyl-substituted heterocycles extends beyond simple property modulation to encompass fundamental changes in molecular recognition and binding interactions. Research has demonstrated that N-trifluoromethyl azoles exhibit significantly enhanced lipophilicity compared to their N-methyl counterparts, along with increased metabolic stability and improved Caco-2 permeability. These enhanced properties translate directly into improved pharmacokinetic profiles, making trifluoromethyl-substituted heterocycles particularly valuable for drug development applications.
The synthetic chemistry of trifluoromethyl heterocycles has evolved substantially from early methodologies to encompass modern direct trifluoromethylation approaches. Contemporary synthetic strategies include catalytic reactions, organometallic reagents, carbene chemistry, hypervalent iodine chemistry, and the utilization of ionic nucleophilic and electrophilic trifluoromethylating agents. These diverse methodological approaches have expanded the accessibility of trifluoromethyl-substituted heterocycles, enabling the systematic exploration of structure-activity relationships and the development of novel pharmaceutical targets.
Mechanistic studies of trifluoromethylation reactions have revealed the central role of trifluoromethyl radicals in many transformation processes. The innate reactivity of trifluoromethyl radicals toward electron-deficient and electron-rich heteroaromatic systems has been demonstrated to proceed through highly predictable regioselectivity patterns. This predictable reactivity, combined with the operational simplicity of many trifluoromethylation protocols, has made trifluoromethyl substitution a routine consideration in heterocyclic synthesis and pharmaceutical development.
Importance of Piperazine Functionalization in Heterocyclic Chemistry
Piperazine represents one of the most privileged structural motifs in medicinal chemistry, with its widespread occurrence in biologically active compounds reflecting its exceptional utility as both a scaffold and a terminal functional element. The piperazine ring system has been classified as a privileged structure due to its frequent presence in blockbuster pharmaceutical agents, including thirteen of the two hundred best-selling small molecule drugs recorded in 2012. This remarkable pharmaceutical relevance stems from the unique combination of conformational flexibility, hydrogen bonding capabilities, and favorable pharmacokinetic properties that piperazine rings provide to complex molecular architectures.
The structural diversity analysis of piperazine-containing pharmaceuticals reveals interesting patterns in substitution preferences that highlight opportunities for chemical space exploration. Current pharmaceutical applications predominantly feature substitution at the N1 and N4 positions, with approximately 83 percent of piperazine-containing drugs following this substitution pattern. In contrast, substitution at carbon positions (C2, C3, C5, and C6) remains significantly underexplored, representing substantial untapped chemical space for drug discovery applications.
The pharmacological significance of piperazine functionalization extends beyond simple structural considerations to encompass specific contributions to molecular recognition and target interaction. Piperazine rings frequently serve as linker elements that optimize the spatial relationships between pharmacophores, while also contributing favorable physicochemical properties such as enhanced aqueous solubility and improved bioavailability. The basicity of piperazine nitrogen atoms enables the formation of salt forms that facilitate pharmaceutical formulation and delivery, while the conformational flexibility of the six-membered ring allows adaptation to diverse binding pocket geometries.
Recent advances in asymmetric synthesis have opened new possibilities for accessing carbon-substituted piperazine derivatives with defined stereochemistry. These synthetic developments are particularly important for exploring the underutilized chemical space associated with carbon-substituted piperazines, which may offer unique biological activities and improved pharmaceutical properties compared to traditional N-substituted variants.
Current Research Landscape for 2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol
The compound this compound represents a sophisticated integration of multiple pharmaceutically relevant structural elements within a single molecular framework. This complex heterocyclic compound combines the pyrazolo[3,4-b]pyridine core scaffold with strategic trifluoromethyl substitution and piperazine functionalization, creating a molecular architecture that exemplifies contemporary approaches to drug design and chemical space exploration.
The molecular formula C15H20F3N5O and molecular weight of 343.35 daltons position this compound within the optimal range for pharmaceutical applications. The specific substitution pattern, featuring 1,3-dimethyl substitution on the pyrazole ring, 4-trifluoromethyl substitution on the pyridine ring, and 6-piperazine substitution, represents a carefully designed combination of structural modifications intended to optimize both chemical stability and biological activity potential.
Current research interest in pyrazolo[3,4-b]pyridine derivatives has identified these compounds as promising scaffolds for various therapeutic applications. Studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives serve as effective antitumor agents, anti-inflammatory agents, and nervous system modulators, accounting for 38 percent of all biomedical applications for this scaffold class. The specific structural features present in this compound align with established structure-activity relationships for these therapeutic areas.
The trifluoromethyl substitution at the 4-position of the pyridine ring is particularly significant from a medicinal chemistry perspective, as this modification has been shown to enhance metabolic stability and improve pharmacokinetic properties in related heterocyclic systems. The strategic placement of this electron-withdrawing group may also modulate the electronic distribution throughout the bicyclic system, potentially influencing both chemical reactivity and biological target recognition.
The piperazine substitution at the 6-position introduces additional complexity through the incorporation of a terminal ethanol functionality, creating opportunities for hydrogen bonding interactions and potential conjugation sites for further structural modifications. This ethanol terminus may serve as a handle for additional functionalization or as a key interaction point with biological targets, depending on the specific application context.
| Structural Feature | Chemical Significance | Potential Impact |
|---|---|---|
| Pyrazolo[3,4-b]pyridine core | Bicyclic heterocyclic scaffold | Enhanced rigidity and target specificity |
| 1,3-Dimethyl substitution | Steric hindrance and lipophilicity | Improved metabolic stability |
| 4-Trifluoromethyl group | Electronic modulation | Enhanced potency and selectivity |
| 6-Piperazine substitution | Flexible linker with basicity | Improved solubility and bioavailability |
| Terminal ethanol group | Hydrogen bonding capability | Enhanced target recognition |
Properties
IUPAC Name |
2-[4-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5O/c1-10-13-11(15(16,17)18)9-12(19-14(13)21(2)20-10)23-5-3-22(4-6-23)7-8-24/h9,24H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHKFVDHEAYOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)N3CCN(CC3)CCO)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640018 | |
| Record name | 2-{4-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-75-4 | |
| Record name | 2-{4-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazin-1-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclization reactions involving hydrazine derivatives and substituted pyridine precursors.
- Introduction of the trifluoromethyl group at the 4-position is commonly achieved through electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.
- Methylation at the 1 and 3 positions of the pyrazole ring is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Functionalization at the 6-Position
- The 6-position of the pyrazolo[3,4-b]pyridine ring is functionalized to allow subsequent coupling. This is often done by bromination or chlorination to form 6-bromo or 6-chloro derivatives.
- These halogenated intermediates serve as electrophilic partners in palladium-catalyzed cross-coupling reactions.
Coupling with Piperazine Derivative
- The halogenated pyrazolo[3,4-b]pyridine intermediate undergoes nucleophilic substitution or palladium-catalyzed Buchwald-Hartwig amination with a piperazine derivative.
- The piperazine used is typically substituted at one nitrogen with a 1-ethanol group or is functionalized post-coupling.
- Reaction conditions involve palladium catalysts such as Pd(dppf)Cl2 or Pd2(dba)3 with appropriate ligands, bases (e.g., potassium phosphate), and solvents (e.g., dioxane/water mixtures).
- Microwave irradiation or heating under inert atmosphere (nitrogen or argon) is often employed to improve yields and reaction rates.
Purification and Characterization
- The final compound is purified to ≥95% purity, as confirmed by melting point analysis (105–107 °C) and chromatographic techniques.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazolo[3,4-b]pyridine formation | Cyclization of hydrazine with substituted pyridine | Variable | Core scaffold synthesis |
| 2 | Electrophilic trifluoromethylation | CF3 source (e.g., Togni reagent), base | Moderate | Introduces trifluoromethyl group |
| 3 | Halogenation at 6-position | NBS or NCS in suitable solvent | High | Prepares for coupling |
| 4 | Buchwald-Hartwig amination | Pd catalyst, base, piperazine derivative | 60–85 | Coupling pyrazolo-piperazine |
| 5 | Alkylation with 2-chloroethanol | Base, solvent, controlled temperature | 70–90 | Introduces 1-ethanol substituent |
| 6 | Purification | Chromatography, recrystallization | — | Achieves ≥95% purity |
Research Findings and Optimization Notes
- Microwave-assisted synthesis has been reported to significantly reduce reaction times in coupling steps while maintaining or improving yields.
- Use of palladium catalysts with bidentate phosphine ligands enhances selectivity and reduces side reactions.
- The trifluoromethyl group imparts increased lipophilicity and metabolic stability, making the introduction step critical and requiring mild conditions to preserve other functional groups.
- Alkylation of piperazine nitrogen with 2-chloroethanol must be carefully controlled to avoid di-substitution; stoichiometric control and low temperature are recommended.
- Final product stability is confirmed by melting point consistency and chromatographic purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolo[3,4-b]pyridine core can be reduced under specific conditions to modify its electronic properties.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield acetaldehyde or acetic acid, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that it may possess properties that inhibit specific enzymes or receptors involved in disease processes.
Cancer Treatment
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including this compound, in oncology. For instance, compounds with similar structures have been evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in malignant cells .
Neurological Disorders
The compound's piperazine moiety suggests possible central nervous system activity. Investigations into related compounds have shown potential in treating conditions like anxiety and depression by modulating neurotransmitter systems. This opens avenues for exploring this specific compound's role in neuropharmacology.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with altered biological activities. The versatility in its chemical structure allows for modifications that can enhance efficacy or reduce toxicity, which is crucial in drug design.
Case Studies
Mechanism of Action
The mechanism of action of 2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-b]pyridine core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrazolo[3,4-b]pyridine core distinguishes it from analogs with pyrazolo[3,4-d]pyrimidine (e.g., ) or pyridazinone () scaffolds.
Substituent Variations
- Trifluoromethyl vs. Methyl/Phenyl Groups: The 4-(trifluoromethyl) substituent in the target compound increases electron-withdrawing effects and lipophilicity compared to methyl or phenyl groups in analogs (e.g., 2-(4-{4-[(3,5-dimethylphenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol in ). This may enhance metabolic stability and membrane permeability .
- Piperazine-Ethanol Side Chain: The ethanol group on piperazine is conserved in several analogs () and likely contributes to solubility and hydrogen-bonding interactions with biological targets .
Structural and Functional Comparison Table
Key Research Findings and Implications
Trifluoromethyl Impact : The CF3 group in the target compound may confer resistance to oxidative metabolism, a advantage over methyl-substituted analogs in drug design .
Piperazine-Ethanol Universality: The conserved ethanol moiety in piperazine derivatives (e.g., ) suggests its critical role in solubility and target engagement, supported by hydrogen-bonding studies .
Scaffold-Dependent Activity : Pyrazolo[3,4-b]pyridine derivatives (target compound) vs. pyrazolo[3,4-d]pyrimidines () may target different enzymes due to electronic and steric differences in the core structure.
Limitations and Contradictions
- Synthetic Route Ambiguity : While analogous methods are described (e.g., ), the exact synthesis of the target compound remains unclear.
Biological Activity
2-{4-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol (CAS Number: 952183-75-4) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.
- Molecular Formula : C₁₅H₂₀F₃N₅O
- Molecular Weight : 343.35 g/mol
- Melting Point : 105–107 °C
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in focus has shown promising results in several biological assays.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have been tested against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|---|
| Example 1 | Staphylococcus aureus | Low MIC values indicating high potency | Bactericidal effect observed |
| Example 2 | Enterococcus faecalis | Low MIC values indicating high potency | Moderate biofilm inhibition |
These compounds demonstrated a low tendency for resistance development in bacteria during mutational assays, suggesting a robust mechanism of action against Gram-positive bacteria .
Anti-inflammatory Properties
In addition to antimicrobial effects, pyrazole derivatives have shown anti-inflammatory activity. A study demonstrated that certain pyrazole compounds inhibited cyclooxygenase (COX) enzymes effectively:
| Compound | COX Inhibition (IC50) | Selectivity Index |
|---|---|---|
| Compound A | 0.02 µM | High |
| Compound B | 0.04 µM | Moderate |
These findings indicate that the piperazine moiety in the structure may enhance the anti-inflammatory potential of the compound .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. Compounds similar to the target molecule have been reported to inhibit cell proliferation in various cancer cell lines. Notably:
- Mechanism of Action : Some pyrazole derivatives target specific receptors involved in tumor growth and metastasis.
- Cell Lines Tested : Various human cancer cell lines including breast and prostate cancer cells have shown sensitivity to these compounds.
Case Studies
-
Study on Antimicrobial Efficacy :
A collection of novel pyrazole derivatives was synthesized and tested for their antimicrobial properties against Staphylococcus aureus and Enterococcus faecalis. The study found that certain derivatives exhibited potent bactericidal activity with low MIC values and minimal cytotoxicity to human cells . -
Investigating Anti-inflammatory Effects :
Another study focused on the anti-inflammatory effects of similar pyrazole compounds, revealing significant inhibition of COX enzymes which are crucial in inflammatory pathways. The selectivity index for some compounds exceeded that of traditional NSAIDs like celecoxib .
Q & A
Q. What are the optimal synthetic routes for 2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol?
Methodological Answer: The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Suzuki-Miyaura Coupling : For introducing aryl/heteroaryl groups to the pyrazolo-pyridine core. Use Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst with K₂CO₃ in refluxing THF/water (3:1) for 12–24 hours (yields: 43–54%) .
- Hydrazine Cyclization : React hydrazine with ketone intermediates under reflux in ethanol (12 hours) to form pyrazolo-pyridine scaffolds .
- Purification : Flash chromatography on silica gel with gradients of i-Hex/EtOAc (0–60%) for optimal separation .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, THF/H₂O, 80°C | 43–54 | |
| Hydrazine Cyclization | Hydrazine, EtOH, reflux, 12 h | 60–75 |
Q. How can the compound’s structure be rigorously characterized?
Methodological Answer:
- X-ray Crystallography : Use SHELXL (SHELX suite) for refinement. Collect high-resolution data (≤1.0 Å) to resolve trifluoromethyl and piperazine moieties. SHELX’s robust handling of twinned data is advantageous for chiral centers .
- Spectroscopic Analysis :
Advanced Research Questions
Q. How to design pharmacological studies to evaluate target engagement and selectivity?
Methodological Answer:
- In Vivo Experimental Design : Adapt a split-plot design with randomization:
- Main Plots : Dose levels (e.g., 1–50 mg/kg).
- Subplots : Administration routes (oral, IV).
- Sub-subplots : Timepoints for pharmacokinetic profiling (0–48 h). Include 4 replicates per group .
- Control Groups : Use vehicle controls and reference inhibitors (e.g., β-lactamase inhibitors for enzyme studies) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves and assess significance (p < 0.05) .
Q. How to resolve contradictions in binding affinity data across assay platforms?
Methodological Answer:
- Hydrogen Bonding Analysis : Use graph-set theory (Etter’s formalism) to map intermolecular interactions. For example, trifluoromethyl groups may disrupt hydrogen-bond networks in crystallographic vs. solution studies, leading to assay discrepancies .
- Orthogonal Assays :
- Data Reconciliation : Apply multivariate regression to normalize results across platforms, accounting for solvent effects and protein conformational states .
Q. What strategies mitigate instability of the ethanolamine side chain during formulation?
Methodological Answer:
- Protection/Deprotection : Introduce tert-butyldimethylsilyl (TBS) groups to the hydroxyl moiety during synthesis. Remove via TBAF in THF post-purification .
- Lyophilization Stability : Test excipients (e.g., trehalose, mannitol) in PBS (pH 7.4) under accelerated storage conditions (40°C/75% RH for 6 months). Use HPLC to monitor degradation products .
Q. How to validate computational docking models for this compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields. Compare binding poses (RMSD ≤2.0 Å) to crystallographic data .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets (e.g., OXA-48 β-lactamase) to predict resistance profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
